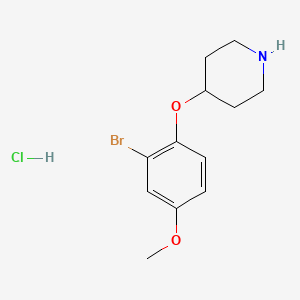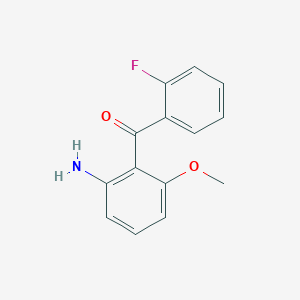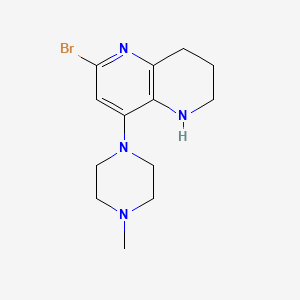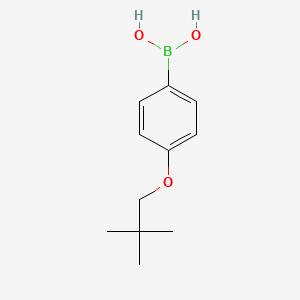
N-((2S,3R,4R,5S,6R)-2-((5-Brom-1H-indol-3-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2S,3R,4R,5S,6R)-2-((5-Bromo-1H-indol-3-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide is a chromogenic substrate used primarily in biochemical assays. It is a derivative of indole, substituted with bromine at the 5-position and an N-acetyl-beta-d-glucosaminide group at the 3-position. This compound is often utilized in the detection of specific enzymatic activities, particularly those involving glycosidases.
Wissenschaftliche Forschungsanwendungen
N-((2S,3R,4R,5S,6R)-2-((5-Bromo-1H-indol-3-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a chromogenic substrate in enzyme assays to detect glycosidase activity.
Biology: Employed in histochemical staining to visualize enzyme activity in tissues.
Medicine: Utilized in diagnostic assays to detect specific glycosidase activities in biological samples.
Industry: Applied in the quality control of enzyme preparations and in the development of enzyme-based assays.
Wirkmechanismus
Target of Action
The primary target of 5-Bromo-3-indolyl N-acetyl-beta-d-glucosaminide is N-acetyl-β-D-glucosaminidase (NAG) . NAG is an enzyme that catalyzes the hydrolysis of N-acetyl-D-glucosamine, a component of many bioactive molecules and cellular structures.
Mode of Action
5-Bromo-3-indolyl N-acetyl-beta-d-glucosaminide acts as a substrate for NAG . When the compound is metabolized by NAG, it produces a blue precipitate . This color change can be used to measure the activity of NAG, providing a visual indicator of the enzyme’s presence and activity.
Biochemical Pathways
The metabolism of 5-Bromo-3-indolyl N-acetyl-beta-d-glucosaminide by NAG is part of the broader glycosaminoglycan degradation pathway . Glycosaminoglycans are complex carbohydrates that play key roles in various biological processes, including cell signaling and tissue repair. The degradation of these molecules is crucial for maintaining cellular homeostasis.
Pharmacokinetics
As a substrate for nag, it is likely that the compound is metabolized in cells expressing this enzyme .
Result of Action
The primary result of the action of 5-Bromo-3-indolyl N-acetyl-beta-d-glucosaminide is the production of a blue precipitate upon metabolism by NAG . This can be used as a visual indicator of NAG activity, aiding in the study of this enzyme and the biochemical pathways it is involved in .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((2S,3R,4R,5S,6R)-2-((5-Bromo-1H-indol-3-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with indole, which is brominated at the 5-position using bromine or a brominating agent.
Acetylation: The brominated indole is then acetylated to introduce the N-acetyl group.
Glycosylation: The final step involves the glycosylation of the acetylated brominated indole with N-acetyl-beta-d-glucosamine under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of N-((2S,3R,4R,5S,6R)-2-((5-Bromo-1H-indol-3-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large quantities of indole are brominated using industrial brominating agents.
Continuous Acetylation: The brominated indole is continuously acetylated in a reactor.
Automated Glycosylation: Automated systems are used for the glycosylation step to ensure consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-((2S,3R,4R,5S,6R)-2-((5-Bromo-1H-indol-3-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide undergoes several types of chemical reactions:
Hydrolysis: The compound can be hydrolyzed by glycosidases to release the indole derivative and N-acetyl-beta-d-glucosamine.
Oxidation: It can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using specific glycosidases.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Hydrolysis: Indole derivative and N-acetyl-beta-d-glucosamine.
Oxidation: Various oxidized indole derivatives.
Substitution: Substituted indole derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-4-chloro-3-indolyl N-acetyl-beta-d-glucosaminide: Similar structure but with an additional chlorine atom.
5-Bromo-6-chloro-3-indolyl N-acetyl-beta-d-glucosaminide: Another derivative with a different substitution pattern.
5-Bromo-3-indolyl beta-d-galactopyranoside: Similar indole derivative but with a different sugar moiety.
Uniqueness
N-((2S,3R,4R,5S,6R)-2-((5-Bromo-1H-indol-3-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide is unique due to its specific substitution pattern and its use as a chromogenic substrate for detecting glycosidase activity. Its ability to produce a colored product upon enzymatic hydrolysis makes it particularly valuable in biochemical assays and diagnostic applications.
Eigenschaften
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(5-bromo-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O6/c1-7(21)19-13-15(23)14(22)12(6-20)25-16(13)24-11-5-18-10-3-2-8(17)4-9(10)11/h2-5,12-16,18,20,22-23H,6H2,1H3,(H,19,21)/t12-,13-,14-,15-,16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTYWCXJODLOKJ-OXGONZEZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CNC3=C2C=C(C=C3)Br)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CNC3=C2C=C(C=C3)Br)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1374569.png)
![1-[2-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1374570.png)
![2-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374571.png)
![4-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374573.png)
![2-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374575.png)
![2-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374578.png)
![3-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1374580.png)
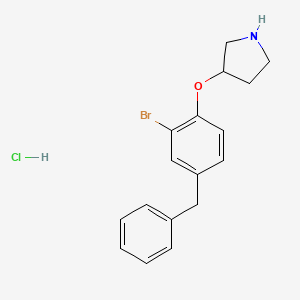
![Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1374582.png)
![3-[(4-Bromo-2-fluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374583.png)
